molecular formula C10H11ClN4O2 B7830243 Pyridine, 2-chloro-5-[[2-(nitromethylene)-1-imidazolidinyl]methyl]-

Pyridine, 2-chloro-5-[[2-(nitromethylene)-1-imidazolidinyl]methyl]-

Cat. No.: B7830243
M. Wt: 254.67 g/mol
InChI Key: ALNDHUQPXHHNON-JXMROGBWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pyridine, 2-chloro-5-[[2-(nitromethylene)-1-imidazolidinyl]methyl]- is a complex organic compound with the molecular formula C10H11ClN4O2 This compound is characterized by the presence of a pyridine ring substituted with a chloro group and a nitromethylene-imidazolidinyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyridine, 2-chloro-5-[[2-(nitromethylene)-1-imidazolidinyl]methyl]- typically involves the reaction of 1,1-dimethylthio-2-nitroethylene with N-2 (chloro-5-pyridylmethyl)ethylenediamine. This reaction is carried out in anhydrous ethanol under reflux conditions for approximately 8 hours, resulting in a clear yellow solution . The crude product is then purified using silica gel chromatography with dichloromethane and acetone as eluents .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves similar synthetic routes with optimization for large-scale production, ensuring high yield and purity. The use of cost-effective raw materials and efficient purification techniques are crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

Pyridine, 2-chloro-5-[[2-(nitromethylene)-1-imidazolidinyl]methyl]- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions include N-oxides, amino derivatives, and various substituted pyridine derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

Pyridine, 2-chloro-5-[[2-(nitromethylene)-1-imidazolidinyl]methyl]- has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.

    Industry: It is utilized in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of Pyridine, 2-chloro-5-[[2-(nitromethylene)-1-imidazolidinyl]methyl]- involves its interaction with specific molecular targets. The nitromethylene group can undergo redox reactions, generating reactive intermediates that interact with cellular components. The chloro group facilitates binding to nucleophilic sites in biological molecules, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5-nitropyridine
  • 2-Chloro-3-nitropyridine
  • 2-Chloro-4-nitropyridine
  • 5-Chloro-2-nitropyridine

Uniqueness

Pyridine, 2-chloro-5-[[2-(nitromethylene)-1-imidazolidinyl]methyl]- is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a nitromethylene-imidazolidinyl moiety and a chloro-substituted pyridine ring sets it apart from other similar compounds .

Properties

IUPAC Name

2-chloro-5-[[(2E)-2-(nitromethylidene)imidazolidin-1-yl]methyl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN4O2/c11-9-2-1-8(5-13-9)6-14-4-3-12-10(14)7-15(16)17/h1-2,5,7,12H,3-4,6H2/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALNDHUQPXHHNON-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=C[N+](=O)[O-])N1)CC2=CN=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(/C(=C/[N+](=O)[O-])/N1)CC2=CN=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

35.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24810910
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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